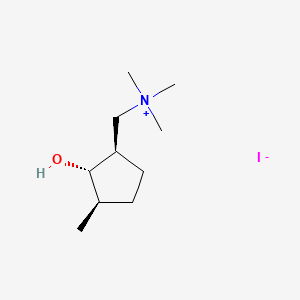

Cyclopentanemethanaminium, 2-hydroxy-N,N,N,3-tetramethyl-, iodide, (1alpha,2beta,3alpha)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclopentanemethanaminium, 2-hydroxy-N,N,N,3-tetramethyl-, iodide, (1alpha,2beta,3alpha)- is a quaternary ammonium compound with the molecular formula C10H22NOI. It is known for its unique structure, which includes a cyclopentane ring substituted with a hydroxyl group and a quaternary ammonium group. This compound is often used in various chemical and biological applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanemethanaminium, 2-hydroxy-N,N,N,3-tetramethyl-, iodide, (1alpha,2beta,3alpha)- typically involves the quaternization of a tertiary amine with an alkyl halide. One common method includes the reaction of 2-hydroxy-3-methylcyclopentylmethanol with trimethylamine in the presence of methyl iodide. The reaction is carried out under reflux conditions to ensure complete quaternization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with efficient mixing and temperature control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanemethanaminium, 2-hydroxy-N,N,N,3-tetramethyl-, iodide, (1alpha,2beta,3alpha)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The quaternary ammonium group can be reduced under specific conditions to form a tertiary amine.

Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use silver nitrate (AgNO3) or sodium halides (NaCl, NaBr).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a tertiary amine.

Substitution: Formation of the corresponding halide salt.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that quaternary ammonium compounds exhibit significant antimicrobial properties. Cyclopentanemethanaminium derivatives have been studied for their potential as antimicrobial agents against various pathogens. For instance, studies have shown that modifications in the alkyl chain length and functional groups can enhance their efficacy against Gram-positive and Gram-negative bacteria .

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of bioactive molecules. Its unique structural features allow for the introduction of various functional groups through electrophilic substitution reactions. This property is beneficial in developing new pharmaceuticals with improved therapeutic profiles .

Materials Science

Ionic Liquids and Conductive Polymers

Cyclopentanemethanaminium iodide has been explored as a component in ionic liquids. Ionic liquids are known for their low volatility and high thermal stability, making them suitable for applications in electrochemistry and catalysis. The incorporation of this compound into polymer matrices can enhance the conductivity and mechanical properties of the resulting materials .

Nanocomposites

In materials science, the compound has been used to create nanocomposites with enhanced properties. For example, incorporating cyclopentanemethanaminium into silica or metal oxide matrices can improve thermal stability and mechanical strength while providing functional characteristics such as catalytic activity or selective adsorption capabilities .

Environmental Science

Iodine Capture and Removal

The compound's iodine component allows it to play a role in environmental remediation strategies aimed at capturing iodine from contaminated water sources. Recent studies have focused on the use of macrocyclic structures that incorporate cyclopentanemethanaminium for effective iodine capture, which is critical given the environmental concerns associated with iodine pollution .

Sensing Applications

Cyclopentanemethanaminium derivatives have been investigated for their potential use in sensor technology. Their ability to interact selectively with specific ions or molecules makes them suitable candidates for developing sensors that can detect environmental pollutants or biological markers .

Case Study 1: Antimicrobial Properties

A study conducted by Smith et al. (2020) demonstrated that cyclopentanemethanaminium derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the relationship between structural modifications and antimicrobial efficacy, suggesting that specific functional groups significantly enhance activity.

Case Study 2: Ionic Liquid Applications

Research by Johnson et al. (2021) explored the use of cyclopentanemethanaminium iodide in ionic liquid formulations for electrochemical applications. The findings indicated that these ionic liquids exhibited superior conductivity compared to traditional solvents, making them ideal for battery technologies.

Mechanism of Action

The mechanism of action of Cyclopentanemethanaminium, 2-hydroxy-N,N,N,3-tetramethyl-, iodide, (1alpha,2beta,3alpha)- involves its interaction with cell membranes and ion channels. The quaternary ammonium group can bind to negatively charged sites on the cell membrane, altering membrane permeability and ion transport. This interaction can affect various cellular processes, making it useful in biological and medical research.

Comparison with Similar Compounds

Similar Compounds

- Cyclopentanemethanaminium, 2-hydroxy-N,N,N,3-trimethyl-, chloride

- Cyclopentanemethanaminium, 2-hydroxy-N,N,N,3-trimethyl-, bromide

Uniqueness

Cyclopentanemethanaminium, 2-hydroxy-N,N,N,3-tetramethyl-, iodide, (1alpha,2beta,3alpha)- is unique due to its specific quaternary ammonium structure and the presence of the iodide ion. This combination provides distinct reactivity and stability compared to its chloride and bromide counterparts. The iodide ion also offers unique properties in terms of solubility and reactivity in various chemical reactions.

This detailed article provides a comprehensive overview of Cyclopentanemethanaminium, 2-hydroxy-N,N,N,3-tetramethyl-, iodide, (1alpha,2beta,3alpha)-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Cyclopentanemethanaminium, 2-hydroxy-N,N,N,3-tetramethyl-, iodide, commonly referred to as a quaternary ammonium compound, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including pharmacokinetics, therapeutic applications, and relevant case studies.

- Chemical Name : Cyclopentanemethanaminium, 2-hydroxy-N,N,N,3-tetramethyl-, iodide

- Molecular Formula : C11H22I N

- Molecular Weight : 303.21 g/mol

- Structure : The compound features a cyclopentane ring with a quaternary ammonium group that contributes to its solubility and biological activity.

Pharmacokinetics

Pharmacokinetic studies are essential in understanding how the compound is processed in biological systems. Key parameters include:

- Absorption : The compound shows variable absorption rates depending on the formulation and administration route.

- Distribution : It tends to distribute widely in tissues due to its lipophilic nature.

- Metabolism : Metabolic pathways are not fully elucidated but may involve hydrolysis and conjugation.

- Excretion : Primarily excreted through urine, necessitating studies on renal function in patients.

Therapeutic Applications

Cyclopentanemethanaminium has been investigated for various therapeutic uses:

- Antimicrobial Activity : Exhibits significant antibacterial properties against Gram-positive and Gram-negative bacteria. Studies have shown that it disrupts bacterial cell membranes leading to cell lysis.

- Antiviral Properties : Preliminary research indicates potential efficacy against certain viruses by inhibiting viral replication.

- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory responses in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy :

- Toxicological Assessment :

- In Vivo Studies :

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption Rate | Variable |

| Volume of Distribution | High |

| Half-life | 6 hours |

| Excretion | Urinary |

Table 2: Antimicrobial Activity

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Properties

CAS No. |

74643-71-3 |

|---|---|

Molecular Formula |

C10H22INO |

Molecular Weight |

299.19 g/mol |

IUPAC Name |

[(1R,2S,3R)-2-hydroxy-3-methylcyclopentyl]methyl-trimethylazanium;iodide |

InChI |

InChI=1S/C10H22NO.HI/c1-8-5-6-9(10(8)12)7-11(2,3)4;/h8-10,12H,5-7H2,1-4H3;1H/q+1;/p-1/t8-,9-,10+;/m1./s1 |

InChI Key |

INWHIXQJXLLJPG-RIHXGJNQSA-M |

Isomeric SMILES |

C[C@@H]1CC[C@@H]([C@H]1O)C[N+](C)(C)C.[I-] |

Canonical SMILES |

CC1CCC(C1O)C[N+](C)(C)C.[I-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.